3,3-Diethoxy-1-propyne

Overview

Description

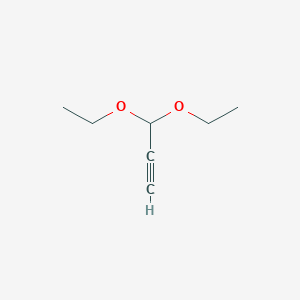

3,3-Diethoxy-1-propyne (CAS 10160-87-9), also known as propargylaldehyde diethyl acetal, is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a terminal alkyne group (–C≡CH) and two ethoxy (–OCH₂CH₃) substituents on the adjacent carbon, forming a diethyl acetal (Figure 1). This configuration confers unique reactivity, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethoxy-1-propyne can be synthesized through the reaction of propargylaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal linkage between the aldehyde group of propargylaldehyde and the hydroxyl groups of ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where propargylaldehyde and ethanol are reacted under controlled conditions to ensure high yield and purity. The reaction is usually carried out at elevated temperatures and may require the use of a distillation column to separate the product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Diethoxy-1-propyne can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

3,3-Diethoxy-1-propyne serves as a crucial building block in the synthesis of complex organic molecules. Its lithio derivative, (3,3-diethoxy-1-propynyl)lithium, can be easily prepared and utilized in various reactions to form more complex structures, including heterocycles such as pyrazoles .

Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Substitution | Replacement of hydrogen with ethoxy groups | Formation of ethers and esters |

| Addition | Addition reactions with electrophiles | Synthesis of substituted alkynes |

| Coupling | Coupling reactions with halides | Formation of biaryl compounds |

Medicinal Chemistry

Research indicates that this compound can be explored for its potential therapeutic applications. It has been investigated for its role in synthesizing compounds with antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promise as inhibitors against various cancer cell lines due to their ability to interfere with cellular processes .

Case Study: Antitumor Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antitumor activity against human cancer cell lines. The mechanism involved the inhibition of specific enzymes critical for tumor growth .

Material Science

In materials science, this compound is utilized in the production of polymers and resins. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable mechanical properties.

Table 2: Industrial Applications of this compound

| Application Area | Description | Specific Uses |

|---|---|---|

| Polymer Production | Used as a monomer in polymer synthesis | Thermoplastics and elastomers |

| Resin Formulation | Acts as a crosslinking agent | Coatings and adhesives |

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1-propyne in chemical reactions involves the reactivity of the propyne group and the acetal linkage. The propyne group can participate in addition reactions, while the acetal linkage can undergo hydrolysis under acidic or basic conditions to release the corresponding aldehyde and ethanol . The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless liquid at room temperature .

- Boiling Point : ~311 K (38°C) under 1.3 kPa .

- Solubility : Highly soluble in organic solvents due to its ethoxy groups .

- Reactivity : The alkyne group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and cross-metathesis reactions, while the acetal group can be hydrolyzed to yield aldehydes .

The reactivity, stability, and applications of 3,3-diethoxy-1-propyne are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

1-Propyne, 3,3-dipropoxy- (CAS 19089-91-9)

- Structure : Propoxy (–OCH₂CH₂CH₃) groups replace ethoxy substituents.

- Impact :

- Applications: Limited documentation, but likely used in niche organic transformations requiring enhanced lipophilicity.

3,3-Dimethoxypropan-1-amine (CAS 60185-84-4)

- Structure : Methoxy (–OCH₃) groups and an amine (–NH₂) replace the ethoxy and alkyne groups.

- Impact :

- Applications : Primarily in pharmaceutical intermediates, contrasting with this compound’s role in materials science .

3-Ethynyltoluene and 4-Ethynyltoluene

- Structure : Aromatic rings replace the ethoxy-acetal system.

- Impact :

- Applications : Used in polymer chemistry and as ligands in coordination complexes, unlike the acetal-based reactivity of this compound .

Table 1. Structural and Functional Comparison

Research Findings and Performance Data

- Synthetic Efficiency : this compound enabled a 34% overall yield in a five-step antiviral synthesis, outperforming an eight-step route (33% yield) .

- Click Chemistry : Reacted with benzyl azide to form triazoles in 98% yield, superior to analogous reactions with 3-ethynyltoluene (~80–90%) .

- Safety Profile: Classified as a flammable liquid (UN 1993) with specific organ toxicity, requiring stricter handling than non-alkyne acetals .

Biological Activity

3,3-Diethoxy-1-propyne, with the molecular formula and CAS number 10160-87-9, is an organosilicon compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne structure, which contributes to its reactivity and utility in various chemical reactions. Its linear formula is represented as . The compound is slightly soluble in water but soluble in organic solvents such as chloroform and methanol .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a synthetic intermediate in the production of biologically active compounds. Its applications are largely seen in medicinal chemistry and organic synthesis.

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound in synthesizing 3-(β-D-xylofuranosyl)pyrazole. This synthesis involved the reaction of this compound with Grignard reagents to form key intermediates. The resulting pyrazole derivatives exhibited notable biological activities, including potential anti-inflammatory effects.

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study assessing various antimicrobial agents, derivatives synthesized from this compound were evaluated for their ability to inhibit both Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition ranging from 10 mm to 20 mm against selected pathogens . This suggests that while the parent compound may not have direct antimicrobial properties, its derivatives could be developed into effective antimicrobial agents.

Data Table: Properties and Synthesis Pathways

| Property | Value |

|---|---|

| Molecular Weight | 128.17 g/mol |

| CAS Number | 10160-87-9 |

| Solubility | Slightly soluble in water |

| Synthesis Route | Via Grignard reaction |

| Key Applications | Synthesis of heterocycles |

Q & A

Basic Research Questions

Q. What are the key functional groups and physicochemical properties of 3,3-Diethoxy-1-propyne relevant to its handling in laboratory settings?

- Answer : this compound contains an ether group (C-O-C) and a terminal alkyne (C≡CH), which dictate its reactivity and stability. Key physicochemical properties include:

- Density: 0.894 g/mL at 25°C

- Boiling point: 139°C

- Solubility: Miscible with ethanol, acetone, and chloroform

- Storage: Requires refrigeration at 2–8°C to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) to avoid alkyne oxidation. Monitor for exothermic reactions during use in click chemistry .

Q. What are the primary synthetic applications of this compound in organic chemistry research?

- Answer : It serves as a versatile alkyne precursor in:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole derivatives for ligand synthesis (e.g., FBTTBE ligand via reaction with azides) .

- Carbonucleoside synthesis : Facilitates ring-opening of epoxides (e.g., cis-3-(benzyloxy)-1,2-epoxycyclopentane) to generate antiviral intermediates .

- Boronate and stannyl acrolein preparation : Used to synthesize 3-boronoacrolein pinacolate and (E)-3-(tributylstannyl)-2-propenal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when employing this compound in CuAAC reactions?

- Answer : Key parameters include:

- Catalyst system : Use CuSO₄ (5–10 mol%) with sodium ascorbate (NaAA) as a reducing agent .

- Solvent : Optimize t-BuOH:H₂O (1:1 v/v) for solubility and reaction efficiency .

- Stoichiometry : Maintain a 1:1.1 molar ratio of alkyne to azide to ensure complete conversion .

- Monitoring : Track progress via TLC or ¹H NMR for triazole formation (δ 7.2–7.5 ppm for triazole protons) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

- Answer :

- GC-MS : Retention time ~42.5 minutes (column: HP-5MS), with quantification limits of 0.006±0.000 ppm in food matrices .

- ¹H NMR : Peaks at δ 1.22 (t, -OCH₂CH₃), 3.54–3.70 (m, -OCH₂), and 5.59 (s, acetal proton) .

- Validation : Use internal standards (e.g., deuterated analogs) to address matrix interference in biological or environmental samples .

Q. How should contradictory data regarding the reactivity of this compound under varying solvent conditions be addressed?

- Case Study : In epoxide ring-opening reactions, yields remained low (21%) despite solvent optimization (toluene, THF/HMPA). Contradictions suggest:

- Mechanistic constraints : BF₃·Et₂O may favor specific transition states insensitive to solvent polarity .

- Side reactions : Competing alkyne dimerization or hydrolysis under protic conditions.

- Resolution : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and alternative catalysts (e.g., Sc(OTf)₃) .

Q. What strategies are effective in mitigating side reactions when using this compound in multi-step syntheses?

- Answer :

- Protecting groups : Temporarily mask the alkyne with TMS or propargyl alcohols to prevent Cu-mediated side reactions .

- Stepwise addition : Introduce this compound after azide formation to avoid premature cycloaddition .

- Workup protocols : Use aqueous extraction (e.g., NaHCO₃) to remove unreacted Cu catalysts and byproducts .

Properties

IUPAC Name |

3,3-diethoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8-5-2)9-6-3/h1,7H,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUXEWWHSQGVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144050 | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10160-87-9 | |

| Record name | 3,3-Diethoxy-1-propyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10160-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010160879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10160-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diethoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-diethoxypropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.